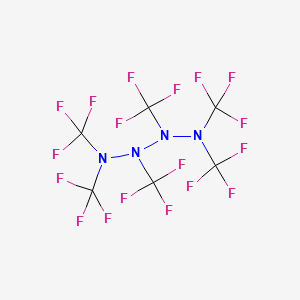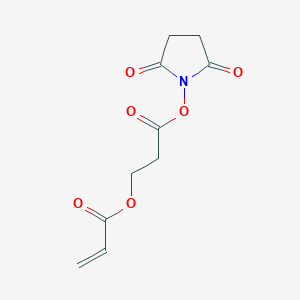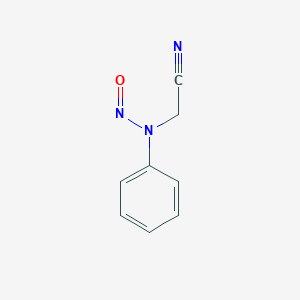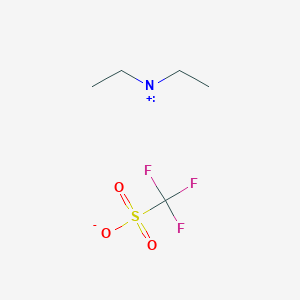
Ethylazanyliumylethane; trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a salt formed from the reaction of trifluoromethanesulfonic acid and diethylamine. This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylazanyliumylethane; trifluoromethanesulfonate can be synthesized through the direct alkylation of organic bases such as amines with ethyl trifluoromethanesulfonate . The reaction typically involves the use of a solvent-free and halogen-free environment to ensure high purity of the product. The reaction conditions include maintaining a controlled temperature and using appropriate catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of trifluoromethanesulfonic acid with diethylamine . This process is carried out in large reactors where the reactants are mixed under controlled conditions to ensure a high yield of the desired product. The resulting compound is then purified through recrystallization or other suitable methods to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Ethylazanyliumylethane; trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Acylation Reactions: It acts as a catalyst in C- and O-acylation reactions, facilitating the formation of acylated products.
Substitution Reactions: It can participate in substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acyl chlorides, anhydrides, and other electrophilic reagents . The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound include acylated derivatives and substituted compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethylazanyliumylethane; trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Biology: It is employed in the synthesis of biologically active compounds and intermediates.
Medicine: It is used in the development of pharmaceutical compounds and as a reagent in drug synthesis.
Mecanismo De Acción
The mechanism of action of ethylazanyliumylethane; trifluoromethanesulfonate involves its role as a strong electrophile. It facilitates the transfer of acyl groups to nucleophilic substrates, thereby catalyzing acylation reactions . The trifluoromethanesulfonate group enhances the electrophilicity of the compound, making it highly reactive towards nucleophiles.
Comparación Con Compuestos Similares
Ethylazanyliumylethane; trifluoromethanesulfonate can be compared with other similar compounds such as:
Trifluoromethanesulfonic acid: A strong acid used in similar catalytic applications.
Trifluoromethanesulfonic anhydride: An anhydride used for introducing triflyl groups in organic synthesis.
Trifluoromethanesulfonate salts: Various salts of trifluoromethanesulfonic acid used in different chemical reactions.
The uniqueness of this compound lies in its stability and high reactivity, making it a valuable reagent in both research and industrial applications.
Propiedades
Fórmula molecular |
C5H10F3NO3S |
|---|---|
Peso molecular |
221.20 g/mol |
InChI |
InChI=1S/C4H10N.CHF3O3S/c1-3-5-4-2;2-1(3,4)8(5,6)7/h3-4H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
DXXBJTJUHFSJFX-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]CC.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)

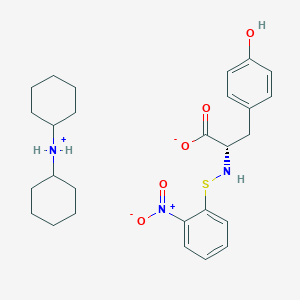
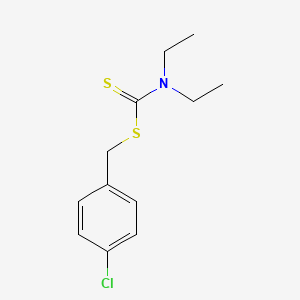



![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)


